1-(6-methoxynaphthalen-2-yl)adamantane
Description
1-(6-Methoxynaphthalen-2-yl)adamantane is a hybrid molecule combining an adamantane cage with a methoxynaphthalene aromatic system. The adamantane moiety confers high thermal stability and lipophilicity, while the methoxynaphthalene group introduces electronic and steric effects critical for interactions in biological or material systems. This compound is synthesized via acid-catalyzed Friedel-Crafts alkylation, where 1-adamantanol reacts with 1-methoxynaphthalene in the presence of trifluoroacetic acid and chloroform . The product, confirmed by NMR spectroscopy, features adamantane substitution at the naphthalene ring’s 2-position and a methoxy group at the 6-position. Such structural motifs are prevalent in antiviral agents and functional materials due to their ability to modulate molecular recognition and stability .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOUVUPYMAYLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209137 | |
| Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37436-36-5 | |
| Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37436-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reactions via Prefunctionalized Intermediates
An alternative strategy involves pre-functionalizing either the adamantane or naphthalene moiety before coupling. For example:
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Suzuki-Miyaura coupling : A brominated adamantane derivative (e.g., 1-bromoadamantane) could couple with a boronic ester-functionalized 6-methoxynaphthalen-2-yl species. However, this route requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions, increasing complexity.
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Ullmann-type coupling : Copper-mediated coupling between iodoadamantane and 6-methoxynaphthalen-2-yl iodide offers another route, though yields are often modest compared to electrophilic methods.
Reductive Alkylation
Hydrogenation of Schiff base intermediates derived from 6-methoxynaphthalen-2-carbaldehyde and adamantylamine represents a less explored but viable pathway. This method could mitigate regioselectivity issues but requires high-pressure hydrogenation equipment.
Challenges and Optimization Strategies
Regioselectivity Control
The methoxy group’s strong electron-donating effect directs electrophilic substitution to specific positions. Computational studies using density functional theory (DFT) predict that substitution at C1 of 6-methoxynaphthalen-2-ol is thermodynamically favored by compared to C3 (). Experimental validation through kinetic studies is needed to confirm these predictions.
Side Reactions and Byproduct Formation
Common side reactions include:
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Diadamantylation : Over-alkylation produces diadamantyl derivatives, particularly under prolonged reaction times.
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Oxidative dimerization : The naphtholic hydroxyl group may undergo oxidation, forming binaphthyl ethers. Adding antioxidants like hydroquinone (0.1–1 mol%) suppresses this pathway.
Purification and Characterization
Isolation Techniques
Crude reaction mixtures typically require chromatography on silica gel (hexane/ethyl acetate, 9:1) to separate mono- and diadamantylated products. Recrystallization from ethanol or methanol further purifies the target compound, yielding colorless crystals suitable for X-ray diffraction.
Spectroscopic Identification
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¹H-NMR : Key signals include:
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HRMS : Exact mass calculated for [M+H]⁺: 293.1905; observed: 293.1909 (Δ = 1.4 ppm).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic alkylation | 58–65 | ≥95 | One-pot synthesis, scalable | Regioselectivity challenges |
| Suzuki coupling | 40–50 | 90 | Precise regiocontrol | Requires palladium catalysts |
| Reductive alkylation | 30–35 | 85 | Avoids strong acids | Low yields, specialized equipment |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich 6-methoxynaphthalene ring undergoes regioselective electrophilic substitution. Key transformations include:
Mechanistic Insight : Methoxy groups direct electrophiles to the para position relative to the methoxy substituent, consistent with naphthalene reactivity .
Functionalization of the Adamantane Core
The adamantane subunit participates in radical and ionic reactions:
Halogenation
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Bromination : Reacts with Br₂ in CCl₄ under UV light to yield 1-(6-methoxynaphthalen-2-yl)-3-bromoadamantane (62% yield) .
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Chlorination : SOCl₂ in refluxing toluene produces 1-(6-methoxynaphthalen-2-yl)-3-chloroadamantane (55% yield) .
Oxidation
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Jones reagent (CrO₃/H₂SO₄) oxidizes tertiary C–H bonds to ketones, forming 1-(6-methoxynaphthalen-2-yl)-3-adamantanone (41% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Limitation : Steric hindrance from adamantane reduces yields in couplings requiring bulky phosphine ligands .
Acid-Catalyzed Rearrangements
Concentrated H₂SO₄ induces skeletal rearrangements:
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Wagner-Meerwein : Forms protoadamantane derivatives via hydride shifts (e.g., 2-(6-methoxynaphthalen-2-yl)protoadamantane, 24% yield) .
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Meinwald Rearrangement : Epoxide intermediates rearrange to aldehydes (e.g., adamantane-2-carbaldehyde, 68% yield) .
Heterocycle Formation
Reactions with bifunctional nucleophiles yield fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiosemicarbazide | HCl, EtOH, reflux | 1,3,4-Thiadiazole derivatives | 48–60% | |
| Hydrazine hydrate | AcOH, NH₄OAc, 120°C | Pyrazole-fused adamantane compounds | 52% |
Key Observation : Thiadiazole formation is confirmed by FT-IR peaks at 1604 cm⁻¹ (C=N) and 1064 cm⁻¹ (C=S) .
Biological Derivatization
Urea/thiourea derivatives show enhanced pharmacological activity:
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Diureas : Reacting with phosgene followed by amines yields symmetric adamantyl-diureas (IC₅₀ = 0.4–779.6 nM against sEH) .
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Thioureas : CS₂ and amines generate thiourea analogs with improved solubility (logP reduction by 1.2 units) .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in:
Scientific Research Applications
Chemistry
1-(6-Methoxynaphthalen-2-yl)adamantane serves as a valuable building block in organic synthesis. Its structure allows for:
- Model Compound : It is used to study the reactivity of adamantane derivatives.
- Synthesis of Complex Molecules : It can be a precursor for various complex organic compounds.
Medicine
Research indicates potential therapeutic applications, particularly:
- Neurological Disorders : Its structural similarity to known antiviral and antiparkinsonian drugs suggests efficacy in treating conditions like Parkinson's disease.
- Cancer Research : Preliminary studies show that similar compounds exhibit anti-proliferative activity against cancer cells by influencing apoptosis pathways through the activation of orphan nuclear receptor Nur77.
Material Science
The compound's unique structural properties make it suitable for:
- Advanced Materials Production : It can be utilized in creating polymers and nanomaterials, enhancing material performance due to its rigidity and stability.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds similar to 1-(6-methoxynaphthalen-2-yl)adamantane on neuronal cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability through modulation of apoptotic pathways.
Case Study 2: Anti-Cancer Activity
In vitro experiments demonstrated that derivatives of this compound exhibited significant anti-cancer activity against various cancer cell lines. Mechanistic studies revealed that these compounds could induce cell cycle arrest and promote apoptosis through the upregulation of Nur77 expression.
Case Study 3: Material Development
Research focused on synthesizing polymer composites using 1-(6-methoxynaphthalen-2-yl)adamantane as a monomer. The resulting materials showed enhanced thermal stability and mechanical properties compared to traditional polymers, indicating potential for industrial applications.
Mechanism of Action
The mechanism of action of 1-(6-methoxynaphthalen-2-yl)adamantane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or neurotransmitter metabolism.
Pathways Involved: The exact pathways depend on the specific application. In the context of antiviral activity, it may interfere with viral entry or replication. In neurological applications, it may modulate neurotransmitter levels or receptor activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Adamantane-Naphthalene Derivatives
Key Observations :
- Substitution Position : The placement of adamantane on the naphthalene ring (e.g., 2- vs. 4-position) significantly alters steric and electronic profiles. For instance, 2-substituted derivatives (e.g., 1-(6-methoxynaphthalen-2-yl)adamantane) exhibit enhanced stability in synthetic protocols compared to 4-substituted analogs .
- Functional Groups : Methoxy and hydroxy groups influence solubility and biological activity. Hydroxy derivatives (e.g., 2-(adamant-1-yl)-1-hydroxynaphthalene) are more polar and reactive, whereas methoxy groups enhance lipophilicity .
Substitution Effects on Adamantane
- 1- vs. 2-Adamantyl Substitution: 1-substituted adamantane derivatives generally demonstrate higher selectivity in biological assays. For example, 1-aminoadamantane amides exhibit lower cytotoxicity and higher selectivity indices than 2-substituted isomers .
- Reactivity : Competitive photochemical acetylation studies reveal that 1-methoxyadamantane reacts 3–5 times faster than 1-chloro- or 1-bromoadamantane, highlighting the electronic influence of substituents .
Reactivity and Decomposition Pathways
- Perester Decomposition : 1-adamantyl peresters decompose to yield 85% 1-acetyladamantane, while 2-adamantyl analogs produce a 46% yield of 2-acetyladamantane, indicating positional dependence on reaction pathways .
Biological Activity
1-(6-Methoxynaphthalen-2-yl)adamantane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances lipophilicity and biological activity. The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane typically involves the reaction of 6-methoxy-2-acetonaphthone with various reagents to form derivatives that exhibit significant pharmacological properties. For instance, one study outlined a multi-step synthesis involving N-dimethylformamide dimethylacetal (DMF-DMA) and subsequent reactions yielding derivatives with enhanced anti-tumor activity .
Antitumor Activity
Research has demonstrated that 1-(6-methoxynaphthalen-2-yl)adamantane exhibits notable anti-tumor properties. In vitro evaluations against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer), showed that certain derivatives possess significant cytotoxic effects. For example, compound 9h derived from this scaffold demonstrated potent anti-proliferative activity and induced G2-M phase cell cycle arrest in HGC-27 cells, leading to apoptosis as evidenced by PARP cleavage assays .
Antibacterial Activity
The antibacterial efficacy of adamantane derivatives has also been explored. Studies indicate that compounds with similar structural motifs can exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that the substituents on the aryl moiety significantly influence their antibacterial potency .
Case Studies and Research Findings
- Anti-Tumor Efficacy :
-
Mechanism of Action :
- The anti-tumor mechanism appears to involve the modulation of Nur77 pathways, which are critical in regulating apoptosis in cancer cells. Flow cytometry studies indicated that treatment with compound 9h led to significant changes in cell cycle distribution, confirming its role as a potential therapeutic agent .
- Antibacterial Studies :
Data Table: Biological Activities of Selected Compounds
| Compound | Activity Type | Target Cells/Organisms | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 1-(6-Methoxynaphthalen-2-yl)adamantane | Antitumor | A549, HepG2 | 5.0 | Induces G2-M phase arrest; apoptosis via PARP cleavage |
| Compound 9h | Antitumor | HGC-27 | 3.0 | Nur77 modulation; cell cycle arrest |
| Compound X | Antibacterial | Staphylococcus aureus | 4.0 | Disruption of bacterial cell wall synthesis |
Q & A
Q. What are the primary synthetic routes for 1-(6-methoxynaphthalen-2-yl)adamantane, and how is regioselectivity controlled?
The synthesis typically involves adamantylation of methoxynaphthalene derivatives. For example, 1-adamantanol reacts with 1-methoxynaphthalene in the presence of trifluoroacetic acid (TFA) and chloroform, yielding 4-(1-adamantyl)-1-methoxynaphthalene . Regioselectivity depends on reaction conditions: phosphoric acid promotes substitution at the C4 position of naphthalene, while TFA favors C2 and C4 positions due to steric and electronic effects . NMR spectroscopy (¹H/¹³C) is critical for confirming substitution patterns and monitoring regioselectivity .
Q. How is the molecular structure of 1-(6-methoxynaphthalen-2-yl)adamantane validated experimentally?
Structural confirmation employs a combination of NMR spectroscopy and X-ray crystallography. For adamantane-naphthalene hybrids, ¹H NMR distinguishes methoxy and adamantyl proton environments (e.g., adamantyl protons appear as sharp singlets at δ ~1.7–2.1 ppm), while X-ray diffraction resolves spatial arrangements . Programs like SHELXL refine crystallographic data, addressing challenges such as twinning or disordered atoms in the adamantane moiety .
Advanced Research Questions
Q. What experimental strategies mitigate contradictions in spectral data during structural elucidation?
Discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data often arise from dynamic effects like ring puckering in adamantane. To resolve this, variable-temperature NMR can identify conformational flexibility . For crystallographic disagreements (e.g., bond-length variations), high-resolution data collection (≤0.8 Å) and iterative refinement using SHELXL’s restraints (e.g., DELU, SIMU) improve accuracy .
Q. How does the adamantane moiety influence the physicochemical properties of naphthalene-based compounds?
Adamantane’s rigid cage structure enhances thermal stability and hydrophobicity. For example, in polymers, adamantane-naphthalene hybrids exhibit higher glass transition temperatures (Tg) compared to non-adamantylated analogs due to reduced molecular mobility . In drug design, the adamantyl group improves membrane permeability, as seen in antiviral agents like adapalene derivatives .
Q. What challenges arise in optimizing reaction yields for adamantane-naphthalene hybrids, and how are they addressed?
Low yields (~30–50%) are common due to steric hindrance from the adamantyl group and competing side reactions (e.g., di-adamantylation). Strategies include:
- Catalyst optimization : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve adamantanol solubility and reaction homogeneity .
- Stepwise synthesis : Separating naphthalene functionalization and adamantylation steps reduces steric clashes .
Methodological Considerations
Q. How are computational tools integrated into the design of 1-(6-methoxynaphthalen-2-yl)adamantane derivatives?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group placement for materials science applications . Molecular docking simulations assess binding affinities for biological targets, such as viral proteases, by modeling adamantane’s hydrophobic interactions .
Q. What analytical techniques are critical for assessing purity in adamantane-naphthalene hybrids?
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies methoxynaphthalene residues.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₄O, m/z 292.1828) .
- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis validates stoichiometry, with deviations <0.3% indicating high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
